Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine
Description
Benzyl-[1-(4-methoxyphenyl)-but-3-enyl]-amine is a substituted homoallylic amine characterized by a benzyl group attached to a but-3-enylamine backbone, with a 4-methoxyphenyl substituent at the α-position of the amine (Entry 6b, ).
Properties
CAS No. |
435345-18-9 |
|---|---|
Molecular Formula |
C20H23NO5 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-benzyl-1-(4-methoxyphenyl)but-3-en-1-amine;oxalic acid |
InChI |
InChI=1S/C18H21NO.C2H2O4/c1-3-7-18(16-10-12-17(20-2)13-11-16)19-14-15-8-5-4-6-9-15;3-1(4)2(5)6/h3-6,8-13,18-19H,1,7,14H2,2H3;(H,3,4)(H,5,6) |
InChI Key |
WYDUWCPZMOQSPU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(CC=C)NCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC=C)NCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
General Approach
The most common and effective method to prepare Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is via reductive amination of 4-methoxyphenyl-substituted ketones (such as 4-methoxyphenylacetone or related analogs) with benzylamine. This reaction typically proceeds under catalytic hydrogenation conditions using metal catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
- The ketone and benzylamine first form an imine intermediate.
- The imine is then reduced catalytically to the corresponding amine.
- This method allows for the formation of the secondary amine with good stereoselectivity and yield.
Catalysts and Conditions
- Catalysts: Pt/C or Pd/C are commonly used.
- Hydrogen Pressure: Atmospheric to moderate hydrogen pressure.
- Solvents: Organic solvents such as methanol or toluene.
- Temperature: Mild to moderate temperatures (e.g., 25–100 °C).
- Reaction Time: Several hours (e.g., 3–16 hours depending on scale and conditions).
Advantages
- High stereoselectivity when chiral auxiliaries or chiral amines are used.
- Mild reaction conditions.
- Scalable for industrial production.
- Simple purification due to selective hydrogenation.
Example from Patent Literature
A patent describes the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine via hydrogenation of the imine formed from p-methoxyphenylacetone and benzylamine under Pt/C catalysis. This method yields the chiral amine intermediate with high stereoselectivity and yield, which can be further used in pharmaceutical synthesis (e.g., formoterol production).
| Parameter | Details |
|---|---|
| Starting materials | 4-Methoxyphenylacetone, Benzylamine |
| Catalyst | Pt/C or Pd/C |
| Solvent | Methanol, Toluene |
| Temperature | 25–100 °C |
| Hydrogen pressure | Atmospheric to moderate |
| Reaction time | 3–16 hours |
| Yield | High (up to >90%) |
| Stereoselectivity | High with chiral auxiliaries |
Tandem Synthesis via Catalytic Coupling of Benzylamine and 4-Methoxybenzaldehyde
Method Description
An alternative approach involves the tandem synthesis of N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine derivatives by reacting benzylamine with 4-methoxybenzaldehyde in the presence of a catalyst and base in methanol under inert atmosphere.
- The reaction proceeds via imine formation followed by catalytic hydrogenation.
- Caesium carbonate is used as a base.
- The reaction is typically carried out at 100 °C for 16 hours.
- The crude product is purified by column chromatography.
Reaction Conditions and Outcomes
- Catalyst loading: ~0.2 mol%
- Base loading: ~20 mol%
- Solvent: Dry methanol
- Atmosphere: Argon
- Temperature: 100 °C
- Time: 16 hours
This method allows for the preparation of tertiary amines, but for this compound (a secondary amine), the reaction conditions can be adjusted accordingly.
| Parameter | Details |
|---|---|
| Starting materials | Benzylamine, 4-Methoxybenzaldehyde |
| Catalyst | Transition metal catalyst (unspecified) |
| Base | Caesium carbonate |
| Solvent | Methanol |
| Temperature | 100 °C |
| Time | 16 hours |
| Purification | Column chromatography |
| Yield | Moderate to high |
Use of Chiral Auxiliaries and Enantiomeric Purification
Chiral Amine Synthesis
The use of chiral amines such as (R)-α-methylphenethylamine as auxiliaries in the reductive amination step can produce optically pure this compound derivatives.
- The chiral auxiliary forms an imine with the ketone.
- Catalytic hydrogenation yields chiral amine intermediates.
- Subsequent steps include coupling and deprotection to yield enantiomerically enriched products.
Industrial Relevance
This approach is particularly valuable in pharmaceutical synthesis, where enantiomeric purity is critical. The process is scalable and cost-effective, with mild conditions and high yields.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Yield & Selectivity | Notes |
|---|---|---|---|---|
| Reductive amination of ketone | 4-Methoxyphenylacetone + Benzylamine | Pt/C or Pd/C, H2, MeOH/Toluene, 25–100 °C | High yield, high stereoselectivity | Scalable, mild conditions |
| Tandem synthesis from aldehyde | Benzylamine + 4-Methoxybenzaldehyde | Transition metal catalyst, Cs2CO3, MeOH, 100 °C, 16 h | Moderate to high yield | Requires chromatographic purification |
| Chiral auxiliary method | Ketone + chiral amine auxiliary | Pt/C catalysis, H2 | High enantiomeric excess (>97%) | Used for optically pure amines |
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine has been investigated for its potential anticancer effects. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of benzylamines can inhibit tumor growth by inducing apoptosis in cancer cells .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. Research suggests that benzylamine derivatives may have a role in protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases . The mechanism often involves the modulation of neurotransmitter systems, particularly the dopaminergic and cholinergic pathways.
Antimicrobial Activity
Another area of application is its antimicrobial activity. Compounds similar to this compound have demonstrated efficacy against various bacterial strains, making them potential candidates for developing new antibiotics . Studies indicate that modifications to the benzylamine structure can enhance antibacterial properties, suggesting a pathway for further research in this domain.
Cosmetic Formulations
Skin Care Products
this compound is being explored for its applications in cosmetic formulations, particularly in skin care products. Its properties may contribute to skin hydration and anti-aging effects due to its ability to penetrate skin layers effectively . Research has focused on the formulation dynamics and stability of products containing this compound, emphasizing the need for thorough safety assessments prior to market introduction.
Stability and Efficacy Testing
In cosmetic science, the stability of formulations containing this compound is critical. Studies have employed experimental design techniques to optimize formulations, assessing their physical properties such as viscosity and sensory attributes . The compound's interaction with other ingredients can significantly influence the overall effectiveness and consumer acceptance of cosmetic products.
Synthesis and Characterization
Synthesis Methods
The synthesis of this compound typically involves reductive amination processes where 4-methoxybenzaldehyde is reacted with benzylamine under controlled conditions . Various methods have been explored to improve yield and purity, including the use of different solvents and catalysts.
Characterization Techniques
Characterization of this compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help confirm its structure and purity . These techniques are essential for ensuring that synthesized compounds meet the required standards for research and industrial applications.
Future Perspectives
The applications of this compound are still under exploration, with ongoing research aimed at uncovering additional therapeutic benefits and optimizing its use in various formulations. Potential future studies could focus on:
- In vivo Studies : To better understand the pharmacokinetics and pharmacodynamics of this compound.
- Combination Therapies : Investigating its efficacy in combination with other therapeutic agents.
- Formulation Innovations : Developing novel delivery systems that enhance bioavailability and targeted action.
Mechanism of Action
The mechanism by which Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved would depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of Benzyl-[1-(4-methoxyphenyl)-but-3-enyl]-amine, highlighting variations in substituents, molecular weights, and spectral properties:
*Calculated from molecular formula (C₁₈H₂₁N); †Estimated based on phenyl analog (238) + methoxy group (30 Da).
‡Methoxy C-O stretch typically appears at 1250–1050 cm⁻¹ .
Substituent Effects on Spectral Properties
- Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl derivative exhibits a higher [M+H]+ (283 vs. 238 for phenyl) due to the nitro group’s mass contribution. Its ¹H NMR shows downfield shifts for aromatic protons (δ 8.13) due to nitro’s electron-withdrawing nature .
- Electron-Donating Groups (EDGs): The 4-methylphenyl analog displays upfield shifts for aromatic protons (δ 7.56–6.97) and a singlet at δ 1.94 for the methyl group . For the 4-methoxyphenyl variant, the methoxy group’s resonance (δ ~3.80) and deshielded aromatic protons (δ ~7.26–6.90) are expected, as seen in related methoxy-substituted amines .
- Halogenated Derivatives: The 2-chlorophenyl analog shows a distinct [M+H]+ of 272, with IR peaks at 1487 cm⁻¹ (C-Cl stretch) and split aromatic signals due to steric and electronic effects .
Biological Activity
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine (referred to as BMB) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
BMB features a benzyl group attached to a butenyl chain with a methoxy-substituted phenyl ring. Its structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors.
Target Interactions
BMB is believed to interact with several key biological targets, including:
- Enzymes : It may act as an inhibitor or activator, binding to active sites and altering enzyme functionality.
- Receptors : Similar compounds have shown the ability to modulate receptor activity, influencing signal transduction pathways.
Biochemical Pathways
The compound is known to undergo various biochemical transformations, such as:
- Oxidation : Leading to the formation of nitroso or nitro derivatives.
- Reduction : Resulting in secondary or tertiary amines.
- Substitution Reactions : Introducing different substituents on the phenyl ring, which can enhance or modify its biological activity.
Antimicrobial Activity
BMB and its analogs have demonstrated notable antimicrobial properties. Studies indicate that similar compounds exhibit significant antibacterial and antifungal activities against various pathogens, suggesting BMB could be effective in treating infections .
Anticancer Properties
Recent investigations into BMB reveal promising anticancer activity. For instance, derivatives of related compounds have shown efficacy against leukemia and breast cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle progression .
Study 1: Anticancer Efficacy
A recent study highlighted the anticancer effects of a related compound that shares structural similarities with BMB. The compound exhibited potent activity against multiple cancer cell lines, including breast and liver cancers. Treatment resulted in significant reductions in cell viability and enhanced apoptosis rates, underscoring the therapeutic potential of BMB in oncology .
Study 2: Antimicrobial Screening
In another investigation, various derivatives of BMB were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the structure significantly enhanced antibacterial efficacy, with inhibition zones reaching up to 24 mm against specific strains .
Pharmacokinetics
The pharmacokinetic profile of BMB is influenced by its chemical structure. The presence of the benzene ring and amine group suggests favorable absorption characteristics, while the methoxy group may enhance lipophilicity, potentially improving bioavailability. However, further studies are necessary to elucidate its metabolic pathways and elimination routes in vivo .
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine, and what are the critical reaction parameters?
Answer:
The compound is synthesized via allyl tributyl stannane-mediated reactions, as described in Entry 6b of the supporting information . Key steps include:
- Reaction setup : Use of allyl tributyl stannane as a nucleophile in anhydrous solvents (e.g., THF or toluene) under inert atmospheres.
- Substrate activation : Electrophilic substrates (e.g., imines or carbonyl derivatives) react with the stannane to form homoallylic amines.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product.
- Reaction conditions : Temperature control (0°C to room temperature) and stoichiometric ratios (1:1.2 substrate:stannane) are essential for yield optimization.
Spectroscopic confirmation (IR, NMR, ESIMS) is required post-synthesis to validate structure .
Advanced: How can researchers address contradictory NMR spectral data observed in derivatives of this compound?
Answer:
Contradictions in NMR data (e.g., unexpected splitting or integration discrepancies) may arise from:
- Dynamic effects : Rotameric interconversion of the benzyl group or but-3-enyl chain can broaden or split signals. Variable-temperature NMR (e.g., 298–343 K) can resolve this .
- Impurity interference : Trace solvents or byproducts may mimic proton signals. Compare ESIMS data to confirm molecular ion purity .
- Stereochemical complexity : Use 2D NMR (COSY, HSQC) to assign coupling pathways. For example, in Entry 6d ( ), NOESY confirmed spatial proximity of the chloro-substituted phenyl group to the amine proton. Computational NMR prediction tools (e.g., DFT) can validate assignments .
Basic: Which spectroscopic techniques are indispensable for characterizing this compound, and what structural features do they elucidate?
Answer:
- IR Spectroscopy : Confirms N-H (3460–3448 cm⁻¹) and C-O (methoxy group, ~1250 cm⁻¹) stretches. Absence of carbonyl peaks (e.g., 1700 cm⁻¹) rules out imine intermediates .
- 1H NMR : Assigns protons to specific groups:
- Aromatic protons (δ 7.97–6.97 ppm, multiplet) for phenyl and 4-methoxyphenyl groups.
- Allylic protons (δ 5.80–4.92 ppm, multiplet) confirm the but-3-enyl chain .
- Methoxy singlet (δ ~3.80 ppm) integrates for three protons.
- ESIMS : Molecular ion [M+H]+ at m/z 283 confirms molecular weight .
Advanced: What strategies optimize stereochemical control during the synthesis of chiral derivatives of this compound?
Answer:
- Chiral auxiliaries : Introduce enantiopure substituents (e.g., tert-butyl dimethylsilanyloxy groups) to direct stereochemistry, as seen in .
- Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP) with palladium catalysts to induce enantioselective allylic amination.
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance stereochemical outcomes by stabilizing transition states .
Post-synthesis, chiral HPLC or optical rotation measurements validate enantiomeric excess.
Basic: What protocols ensure the stability of this compound during storage and handling?
Answer:
- Storage : Under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the allyl group.
- Handling : Use anhydrous conditions (glovebox or Schlenk line) to avoid hydrolysis of the amine.
- Degradation monitoring : Regular TLC or LC-MS checks detect decomposition (e.g., amine oxidation to nitroxides) .
Advanced: How can computational chemistry aid in resolving ambiguities in the structural elucidation of this compound?
Answer:
- DFT calculations : Predict NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data to assign ambiguous signals .
- Molecular docking : Study interactions with biological targets (e.g., enzymes) to hypothesize structure-activity relationships.
- LogP prediction : Tools like Molinspiration estimate lipophilicity (LogP ~3.15), guiding solubility studies for biological assays .
Basic: What synthetic byproducts are commonly observed in the preparation of this compound, and how are they identified?
Answer:
- Stannane residues : Tributyltin byproducts detected via ESIMS (m/z > 400) or 119Sn NMR.
- Over-alkylation : Double-addition products (e.g., dialkylated amines) show extra benzyl or allyl signals in NMR .
- Oxidation products : Nitroxides or N-oxides identified by IR (N-O stretch ~1350 cm⁻¹) and ESIMS (+16 m/z for oxygen addition) .
Advanced: How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound derivatives?
Answer:
- Systematic substitution : Synthesize analogs with varying substituents (e.g., halogens, methyl, nitro groups) on the phenyl ring (see for examples) .
- Biological assays : Test derivatives for activity (e.g., enzyme inhibition) and correlate with electronic (Hammett σ) or steric (Taft parameters) descriptors.
- QSAR modeling : Use computational tools (e.g., CoMFA) to predict activity trends based on substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
